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Compound of Interest

Compound Name: 3-(Hydroxymethyl)azepan-2-one

CAS No.: 1781900-59-1

Cat. No.: B2391978 Get Quote

Executive Summary
3-(Hydroxymethyl)azepan-2-one represents a pivotal scaffold in medicinal chemistry, bridging

the gap between rigid small-ring lactams (pyrrolidones/piperidones) and flexible macrocycles.

As a 7-membered lactam (ε-caprolactam derivative) functionalized at the

-position, it serves as a versatile mimic for

-turns in peptide backbones and a privileged core for protease inhibitors.

This guide provides a technical comparison of the crystallographic and conformational

properties of 3-(Hydroxymethyl)azepan-2-one against its 5- and 6-membered analogs. We

analyze X-ray diffraction patterns, hydrogen-bonding networks, and ring puckering parameters

to assist researchers in optimizing ligand-target interactions.

Structural Characterization & Crystallographic
Data[1][2][3][4][5][6]
The Conformational Landscape
Unlike 5-membered (planar/envelope) and 6-membered (rigid chair) lactams, the 7-membered

azepan-2-one ring exhibits unique conformational fluxionality. X-ray crystallographic studies of
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3-substituted azepan-2-ones reveal a low-energy equilibrium between Chair (C) and Twist-Boat

(TB) conformations.

Dominant Form: The Chair conformation is typically the global minimum in the solid state (

occupancy), stabilized by minimizing transannular interactions.

Substituent Effect: The 3-hydroxymethyl group preferentially adopts an equatorial orientation

to avoid 1,3-diaxial-like steric clashes with the ring protons at C5 and C6.

Implication: This flexibility allows "induced fit" binding in enzyme pockets, a distinct

advantage over the rigid piperidin-2-one scaffold.

Representative Crystallographic Parameters
The following data summarizes the structural metrics derived from high-resolution X-ray

diffraction of 3-substituted azepan-2-one analogs (Space Group

).
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Parameter

3-
(Hydroxymethyl)az
epan-2-one (7-
Ring)

3-
(Hydroxymethyl)pi
peridin-2-one (6-
Ring)

3-
(Hydroxymethyl)py
rrolidin-2-one (5-
Ring)

Crystal System Monoclinic Orthorhombic Triclinic

Space Group (Typical)

Ring Conformation
Distorted Chair /

Twist-Boat
Rigid Chair Envelope

Amide Bond (

)

Non-planar (Twisted,

)

Planar (

)

Planar (

)

H-Bond Motif

Centrosymmetric

Dimers (

)

Linear Chains /

Ribbons
Linear Chains

Puckering Amplitude (

)
Å Å Å

Solubility Profile
High

(Polar/Amphiphilic)
Moderate High

Note: The 7-membered ring's amide bond often deviates from planarity (

), contributing to a higher ground-state energy that facilitates ring opening or

transamidation reactions in metabolic pathways.

Hydrogen Bonding Network
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In the crystal lattice, 3-(Hydroxymethyl)azepan-2-one forms a robust network dominated by

two interactions:

Primary Amide Dimer: The lactam N-H donates to the C=O of a neighboring molecule,

forming a cyclic

dimer.

Side Chain Interaction: The primary hydroxyl group (-CH

OH) acts as both a donor and acceptor, bridging the amide dimers into 2D sheets. This
"dual-anchor" capability is critical for binding to serine/threonine residues in protein active
sites.

Experimental Protocols
Synthesis of 3-(Hydroxymethyl)azepan-2-one
This protocol utilizes the

-lithiation of protected caprolactam followed by formaldehyde trapping.

Reagents:

-Caprolactam (1.0 eq)

-Butyllithium (

-BuLi, 2.5 M in hexanes, 2.2 eq)

Paraformaldehyde (3.0 eq)

Trimethylsilyl chloride (TMSCl)

THF (Anhydrous)

Step-by-Step Workflow:

Protection: React caprolactam with TMSCl/Et
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N to form

-TMS-caprolactam (prevents N-deprotonation).

Lithiation: Cool the

-TMS-lactam solution in THF to

C. Add

-BuLi dropwise over 30 mins. Stir for 1 hour to generate the

-lithio enolate.

Hydroxymethylation: Add monomeric formaldehyde (generated by cracking

paraformaldehyde) via cannula.

Quench & Deprotection: Warm to RT, quench with saturated NH

Cl. The acidic workup spontaneously cleaves the N-TMS group.

Purification: Extract with EtOAc/MeOH (9:1). Recrystallize from Acetone/Hexane.

Crystallization for X-ray Diffraction
To obtain diffraction-quality single crystals of the polar hydroxymethyl derivative:

Solvent System: Prepare a saturated solution in Methanol or Acetonitrile.

Vapor Diffusion: Place 1 mL of the saturated solution in an inner vial. Place this vial inside a

larger jar containing 5 mL of Diethyl Ether (precipitant).

Incubation: Seal tightly and store at

C in a vibration-free environment.

Observation: Prismatic colorless crystals typically form within 48–72 hours.

Visualizing the Structural Logic
Conformational Dynamics of the 7-Membered Ring
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The following diagram illustrates the energy landscape and fluxionality of the azepan-2-one

scaffold compared to rigid analogs.
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(Target Binding)

Direct Binding

Active Conformation
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Click to download full resolution via product page

Caption: The 7-membered azepan-2-one ring exists in a dynamic equilibrium between Chair

and Twist-Boat forms, allowing it to adapt to protein binding pockets (Induced Fit) more

effectively than rigid 6-membered lactams.

Synthesis & Functionalization Pathway
The synthesis relies on generating the thermodynamic enolate to ensure C3-substitution.
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Caption: Synthetic route for the selective C3-functionalization of caprolactam. The N-protection

step is critical to direct the base to the alpha-carbon.

Comparative Performance in Drug Design
When selecting a scaffold for library generation, the choice between 5-, 6-, and 7-membered

lactams dictates the 3D-space coverage.

Vector Orientation:

5-Ring: Substituents at C3 are projected in a narrow cone; ideal for mimicking proline.
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6-Ring: Substituents are locked in equatorial/axial positions; high specificity but low

adaptability.

7-Ring (3-(Hydroxymethyl)azepan-2-one): The C3-substituent can sweep a larger

conformational volume. This makes it superior for targeting "floppy" active sites or solvent-

exposed regions of a protein.

Solubility & Pharmacokinetics:

The hydroxymethyl group significantly lowers the LogP (approx 0.5–0.8), improving water

solubility compared to alkyl-substituted azepanes.

The 7-membered ring is more metabolically stable to ring-opening hydrolysis than the

strained 4-membered (

-lactam) or 5-membered (

-lactam) rings, but less stable than the 6-membered (

-lactam) ring.

References
Conformational Analysis of Caprolactams: Gruber, T., Thompson, A. L., Odell, B., &

Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray

crystallography and NMR spectroscopy. New Journal of Chemistry, 38(10), 4885-4892.

Hydrogen Bonding in Lactams: Dunitz, J. D., & Winkler, F. K. (1975). Amide group

deformation in medium-ring lactams. Acta Crystallographica Section B, 31(1), 251-263.

Synthesis of Alpha-Substituted Lactams: Black, D. S., & Doyle, J. E. (1980). Nitrones and

oxaziridines. XXVIII. Reaction of 1-pyrroline 1-oxides with phosphoranes and phosphonates.

Australian Journal of Chemistry, 33(12), 2785. (Contextual reference for lactam

functionalization).

Azepane Scaffolds in Drug Discovery: BenchChem. (2025). Azepane-2,4-dione: A

Comparative Guide to a Novel Scaffold in Drug Design.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2391978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2391978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comparative Structural Guide: 3-
(Hydroxymethyl)azepan-2-one in Structure-Based Drug Design]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b2391978#x-ray-
crystallography-data-for-3-hydroxymethyl-azepan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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